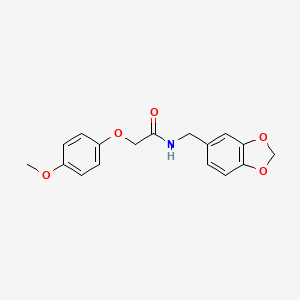![molecular formula C15H18N2O B5682549 6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol, commonly known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors and has been found to have various biochemical and physiological effects.
作用機序
DMPP acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the influx of cations, such as sodium and calcium, into the cell. This influx of cations depolarizes the cell membrane, leading to the generation of an action potential.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. DMPP has also been found to enhance learning and memory in animal models. Additionally, DMPP has been found to have analgesic effects and has been investigated as a potential treatment for chronic pain.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for investigating the function of these receptors. Additionally, DMPP has a long half-life, allowing for prolonged activation of the receptor. However, DMPP has some limitations. It has been found to have off-target effects, including the activation of other receptor types. Additionally, DMPP can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors. Additionally, further investigation is needed to better understand the off-target effects of DMPP and to develop methods to mitigate these effects. Finally, DMPP has shown promise as a potential treatment for chronic pain, and further research is needed to investigate its efficacy and safety in this context.
Conclusion:
In conclusion, DMPP is a synthetic compound that has been widely used in scientific research. It acts as an agonist of nicotinic acetylcholine receptors and has various biochemical and physiological effects. DMPP has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on DMPP, including the development of more selective agonists and investigation of its potential as a treatment for chronic pain.
合成法
DMPP can be synthesized by reacting 4-(1-dimethylaminoethyl)phenol with 3-bromopyridine in the presence of a palladium catalyst. The reaction yields DMPP as a yellowish powder with a melting point of 168-170°C.
科学的研究の応用
DMPP has been widely used in scientific research as a tool to investigate the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are a type of ionotropic receptor that are activated by the neurotransmitter acetylcholine. These receptors are involved in various physiological processes, including muscle contraction, cognition, and addiction.
特性
IUPAC Name |
6-[4-[1-(dimethylamino)ethyl]phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(17(2)3)12-4-6-13(7-5-12)15-9-8-14(18)10-16-15/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPAFQQUNDOJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=C(C=C2)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[1-(Dimethylamino)ethyl]phenyl}pyridin-3-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)

![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)